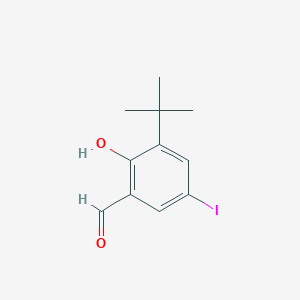
3-Tert-butyl-5-iodosalicylaldehyde
Übersicht
Beschreibung
3-Tert-butyl-5-iodosalicylaldehyde is a chemical compound with the molecular formula C11H13IO2 and a molecular weight of 304.12400 . It is also known by other names such as 3-tert-butyl-2-hydroxy-5-iodobenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-5-iodosalicylaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
3-Tert-butyl-5-iodosalicylaldehyde has a density of 1.615±0.06 g/cm3 (Predicted), a boiling point of 302.4±42.0 °C (Predicted), and a melting point of 43-44℃ . It does not have a specified flash point .Wissenschaftliche Forschungsanwendungen
1. Electronically-Diverse Manganese(III) and Nickel(II) Salen Complexes
- Methods of Application: The compound is used in the preparation of 3-tert-butyl-5-methoxysalicylaldehyde, which is then used in the synthesis of the salen complexes. The synthesis involves heating 3-tert-butyl-4-hydroxyanisole with hexamethylenetetramine in glacial acetic acid, followed by the addition of aqueous H2SO4 solution .
- Results: The synthesis results in the formation of the desired salen complexes, which can then be used in further studies of electron transfer processes .
2. Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Methods of Application: The compound is used in combination with tert-butyl nitrite (TBN) as a nitrating agent under visible-light irradiation. This green transition metal-free approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results: The established protocol allows for the nitration of 41 different olefins containing a broad diversity of substituents in good to excellent yields .
3. Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives
- Application Summary: This compound is used in the synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. These derivatives are structurally novel and could have potential applications in medicinal chemistry .
- Methods of Application: The compound is used in the condensation reaction to introduce a tert-butyl group into the [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems .
- Results: The synthesis results in a series of structurally novel derivatives, which could be further studied for their potential medicinal properties .
4. One-Electron Oxidation of Electronically-Diverse Manganese(III) and Nickel(II) Salen Complexes
- Methods of Application: The compound is used in the preparation of 3-tert-butyl-5-methoxysalicylaldehyde, which is then used in the synthesis of the salen complexes. The synthesis involves heating 3-tert-butyl-4-hydroxyanisole with hexamethylenetetramine in glacial acetic acid, followed by the addition of aqueous H2SO4 solution .
- Results: The synthesis results in the formation of the desired salen complexes, which can then be used in further studies of electron transfer processes .
5. Efficient Synthesis of Iodine-substituted Aromatics
- Methods of Application: The compound is used in a direct iodination reaction. The reaction involves the use of water-ethanol as solvent, potassium iodide as iodination reagent, and hydrogen peroxide as oxidant .
- Results: The established protocol allows for the efficient synthesis of iodine-substituted aromatics .
6. Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Methods of Application: The compound is used in combination with tert-butyl nitrite (TBN) as a nitrating agent under visible-light irradiation. This green transition metal-free approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results: The established protocol allows for the nitration of different olefins containing a broad diversity of substituents in good to excellent yields .
4. One-Electron Oxidation of Electronically-Diverse Manganese(III) and Nickel(II) Salen Complexes
- Methods of Application: The compound is used in the preparation of 3-tert-butyl-5-methoxysalicylaldehyde, which is then used in the synthesis of the salen complexes. The synthesis involves heating 3-tert-butyl-4-hydroxyanisole with hexamethylenetetramine in glacial acetic acid, followed by the addition of aqueous H2SO4 solution .
- Results: The synthesis results in the formation of the desired salen complexes, which can then be used in further studies of electron transfer processes .
5. Efficient Synthesis of Iodine-substituted Aromatics
- Methods of Application: The compound is used in a direct iodination reaction. The reaction involves the use of water-ethanol as solvent, potassium iodide as iodination reagent, and hydrogen peroxide as oxidant .
- Results: The established protocol allows for the efficient synthesis of iodine-substituted aromatics .
6. Organophotoredox Catalyzed Stereoselective Nitration of Olefins
- Methods of Application: The compound is used in combination with tert-butyl nitrite (TBN) as a nitrating agent under visible-light irradiation. This green transition metal-free approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results: The established protocol allows for the nitration of different olefins containing a broad diversity of substituents in good to excellent yields .
Eigenschaften
IUPAC Name |
3-tert-butyl-2-hydroxy-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBVEYVFTZFSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476241 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-iodosalicylaldehyde | |
CAS RN |
83816-59-5 | |
| Record name | 3-tert-butyl-5-iodosalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

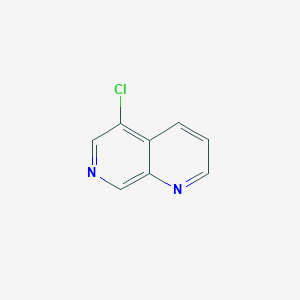
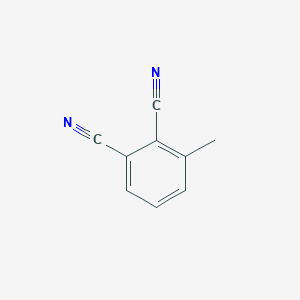
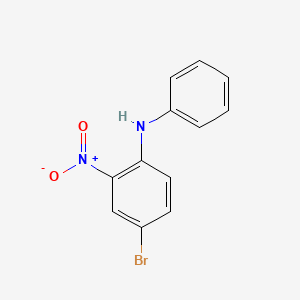
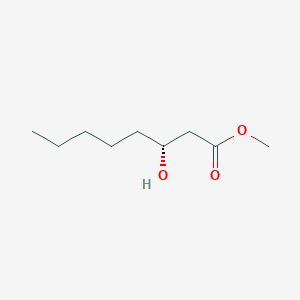
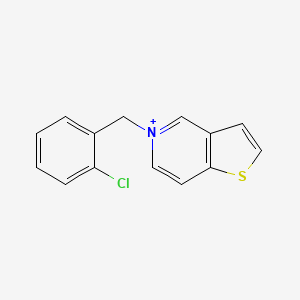
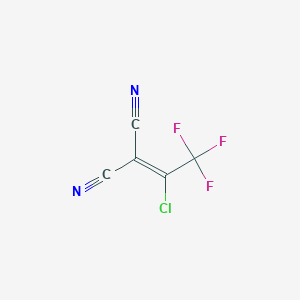
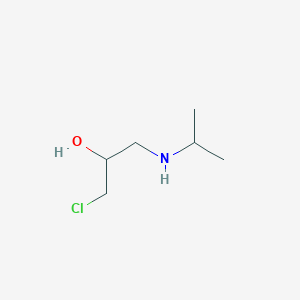
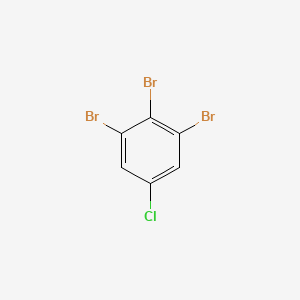
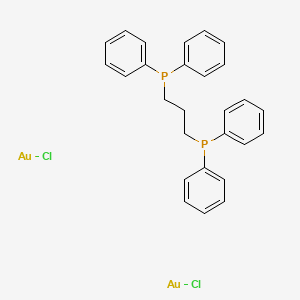
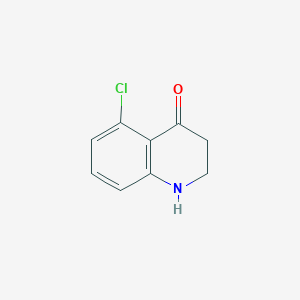
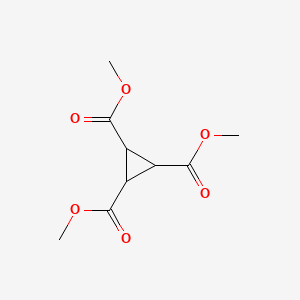
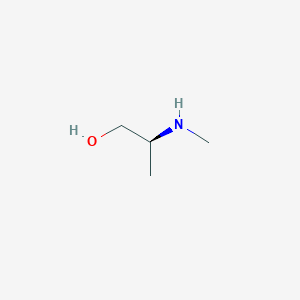
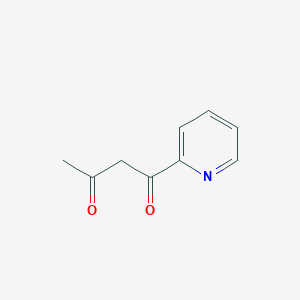
![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)